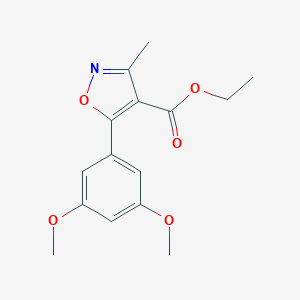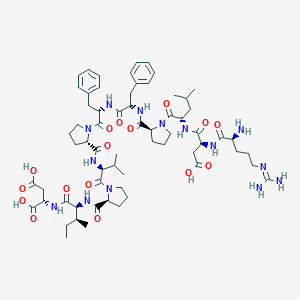
4-Acetoxy-4'-ethylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetoxy-4’-ethylbenzophenone is an organic compound with the molecular formula C17H16O3. It is a derivative of benzophenone, where the phenyl ring is substituted with an acetoxy group and an ethyl group. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-4’-ethylbenzophenone typically involves the acetylation of 4-hydroxy-4’-ethylbenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction mixture is heated to around 50-60°C for 15 minutes, followed by cooling and precipitation of the product .
Industrial Production Methods
In an industrial setting, the production of 4-Acetoxy-4’-ethylbenzophenone can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and efficient purification techniques such as recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Acetoxy-4’-ethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-carboxy-4’-ethylbenzophenone.
Reduction: Formation of 4-hydroxy-4’-ethylbenzophenone.
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
4-Acetoxy-4’-ethylbenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-Acetoxy-4’-ethylbenzophenone involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in further chemical reactions. The compound’s carbonyl group can form hydrogen bonds with other molecules, influencing its reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
4-Acetoxybenzophenone: Lacks the ethyl group, making it less hydrophobic.
4-Ethylbenzophenone: Lacks the acetoxy group, reducing its reactivity in esterification reactions.
4-Hydroxy-4’-ethylbenzophenone: Contains a hydroxyl group instead of an acetoxy group, affecting its solubility and reactivity.
Uniqueness
4-Acetoxy-4’-ethylbenzophenone is unique due to the presence of both an acetoxy group and an ethyl group, which confer distinct chemical properties. The acetoxy group enhances its reactivity in esterification and substitution reactions, while the ethyl group increases its hydrophobicity, influencing its solubility and interactions with other molecules .
Properties
IUPAC Name |
[4-(4-ethylbenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-3-13-4-6-14(7-5-13)17(19)15-8-10-16(11-9-15)20-12(2)18/h4-11H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRBDCYBJNSBOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641712 |
Source


|
| Record name | 4-(4-Ethylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178860-08-7 |
Source


|
| Record name | 4-(4-Ethylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI)](/img/structure/B70220.png)







![7-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6(7H)-one](/img/structure/B70237.png)


